N-Methyl-N-nitrosohexanamide
Description
N-Methyl-N-nitrosohexanamide (CAS: 16395-82-7) is a nitrosamine derivative characterized by a hexanamide backbone with a nitroso (-N=O) group attached to a methyl-substituted nitrogen atom. Its chemical formula is C₇H₁₄N₂O₂, and its systematic IUPAC name is this compound. Synonyms include N-Methyl-N-nitrosocaproamide and N-Nitroso-N-methylcaproamide . Structurally, it features a six-carbon aliphatic chain (hexanamide) linked to a methylnitrosamine moiety (CH₃–N–N=O).
Properties
CAS No. |
16395-82-7 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
N-methyl-N-nitrosohexanamide |
InChI |
InChI=1S/C7H14N2O2/c1-3-4-5-6-7(10)9(2)8-11/h3-6H2,1-2H3 |
InChI Key |
JFUKYNVHEOUCOI-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)N(C)N=O |
Canonical SMILES |
CCCCCC(=O)N(C)N=O |
Other CAS No. |
16395-82-7 |
Synonyms |
N-Methyl-N-nitrosohexanamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Chain Length and Polarity : this compound’s hexanamide chain increases molecular weight and lipophilicity compared to smaller analogs like NDMA. This may influence its bioavailability and metabolic pathways .
- Functional Groups : NMBA’s carboxylic acid group enhances water solubility, while N-Methyl-N-nitrosobenzamide’s aromatic ring may confer stability and alter reactivity .
Toxicological Profiles
Metabolism :
- Nitrosamines are typically metabolized by cytochrome P450 enzymes (e.g., CYP2A6) to form reactive alkyldiazonium ions, which alkylate DNA .
Analytical and Regulatory Considerations
- Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used for nitrosamine analysis. NDMA’s low molecular weight (74.08 g/mol) allows for easier detection vs. This compound (158.20 g/mol), which may require specialized columns .
- Regulations: The FDA’s 2020 guidance limits NDMA/NDEA/NMBA in drugs to <96 ng/day.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
